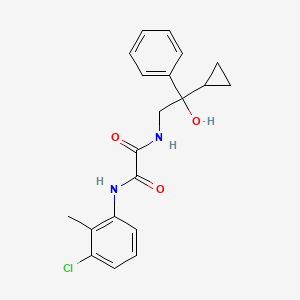
N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)ETHANEDIAMIDE is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)ethanediamide, also known by its CAS number 1351649-05-2, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.77 g/mol |
| CAS Number | 1351649-05-2 |
Research indicates that this compound may exhibit biological activity through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have been shown to interact with dopamine and serotonin transporters, potentially influencing mood and behavior.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of the dopamine transporter (DAT). For instance, compounds structurally related to this compound have been reported to have IC₅₀ values in the nanomolar range for DAT inhibition, suggesting potent activity against this target .
Case Studies
- Cocaine Addiction Models : In studies exploring new pharmacotherapies for cocaine addiction, analogs of this compound were evaluated for their ability to reduce cocaine-seeking behavior in rodent models. These studies highlighted the compound's potential as a therapeutic agent by demonstrating reduced relapse rates when administered prior to exposure to cocaine cues.
- Depression Models : Another area of research involved assessing the antidepressant-like effects of structurally similar compounds in forced swim tests and tail suspension tests. Results indicated that these compounds could significantly reduce immobility time, suggesting an antidepressant effect mediated through serotonergic and dopaminergic pathways.
Safety and Toxicology
The safety profile of this compound has not been extensively characterized. However, preliminary toxicity assessments indicate that it may exhibit a favorable safety margin compared to other compounds with similar mechanisms. Further toxicological evaluations are necessary to determine long-term safety and potential side effects.
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-16(21)8-5-9-17(13)23-19(25)18(24)22-12-20(26,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,26H,10-12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISJPRYJYKTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














